Cas no 91-01-0 (Benzhydrol)

Benzhydrol structure
Benzhydrol structure
Nombre del producto:Benzhydrol
Número CAS:91-01-0
MF:C13H12O
Megavatios:184.233783721924
MDL:MFCD00004488
CID:34583
PubChem ID:7037

Benzhydrol Propiedades químicas y físicas

Nombre e identificación

    • Diphenylmethanol
    • Diphenylcarbinol
    • benzhydryl alcohol
    • Trichlorethyl Benzoquinone
    • Benzhydrol
    • 1,1-diphenylmethanol
    • BENZOHYDROL
    • benzydrol
    • BNEZHYDROL
    • diphenyl methylol
    • diphenyl-methanol
    • hydroxy-diphenyl methane
    • ​MOE-300
    • Diphenhydramine Impurity D
    • Hydroxydiphenylmethane
    • Diphenylmethyl alcohol
    • Diphenyl carbinol
    • alpha-Phenylbenzenemethanol
    • diphenyl methanol
    • Benzenemethanol, .alpha.-phenyl-
    • Benzenemethanol, alpha-phenyl-
    • S4HQ1H8OWD
    • QILSFLSDHQAZET-UHFFFAOYSA-N
    • diphenylmethan-1-ol
    • Benzhydrol, 99%
    • PubChem14509
    • Diphenylmethanol, 99%
    • 1gt5
    • .alpha.-Phenylbenzy
    • Benzhydrol (8CI)
    • α-Phenylbenzenemethanol (ACI)
    • NSC 32150
    • α-Phenylbenzyl alcohol
    • Diphenhydramine Hydrochloride Imp. D
    • MDL: MFCD00004488
    • Renchi: 1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
    • Clave inchi: QILSFLSDHQAZET-UHFFFAOYSA-N
    • Sonrisas: OC(C1C=CC=CC=1)C1C=CC=CC=1
    • Brn: 1424379

Atributos calculados

  • Calidad precisa: 184.08900
  • Masa isotópica única: 184.088815
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 137
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.7
  • Carga superficial: 0
  • Superficie del Polo topológico: 20.2
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Colorless needle like crystals.
  • Denso: 1.103
  • Punto de fusión: 65-67 °C (lit.)
  • Punto de ebullición: 297-298 °C(lit.)
  • Punto de inflamación: 160 °C
  • índice de refracción: 1.599
  • Disolución: 0.52g/l insoluble
  • Coeficiente de distribución del agua: Slightly soluble in water.
  • Estabilidad / vida útil: Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, acids.
  • PSA: 20.23000
  • Logp: 2.76830
  • Disolución: It is easily soluble in ethanol, diethyl ether, chloroform and carbon disulfide. At 20 ℃, 1g of product is soluble in 2000ml of water and almost insoluble in cold crude gasoline.
  • Presión de vapor: 0.0±0.6 mmHg at 25°C
  • Merck: 1090

Benzhydrol Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:2
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36-S24/25
  • Rtecs:DC7452000
  • Señalización de mercancías peligrosas: Xi
  • TSCA:Yes
  • Condiciones de almacenamiento:Store at room temperature
  • Términos de riesgo:R36/37/38

Benzhydrol Datos Aduaneros

  • Código HS:2906210000
  • Datos Aduaneros:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Benzhydrol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-20463-50.0g
diphenylmethanol
91-01-0 95.0%
50.0g
$50.0 2025-03-21
Enamine
EN300-20463-0.5g
diphenylmethanol
91-01-0 95.0%
0.5g
$21.0 2025-03-21
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB19250-1g
Benzhydrol
91-01-0 97%
1g
0.00 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
-25mg
Benzhydrol
91-01-0
25mg
¥1897.11 2023-09-09
Enamine
EN300-20463-2.5g
diphenylmethanol
91-01-0 95.0%
2.5g
$27.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046575-500g
Benzhydrol
91-01-0 98%
500g
¥126.00 2024-04-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12884-1000g
Benzhydrol, 99%
91-01-0 99%
1000g
¥1256.00 2023-03-10
Oakwood
227720-1g
Diphenylmethanol
91-01-0 98%
1g
$10.00 2024-07-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB19250-100g
Benzhydrol
91-01-0 97%
100g
48.00 2021-07-09
TRC
B193800-250g
Benzhydrol
91-01-0
250g
$ 125.00 2023-04-19

Benzhydrol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Ytterbium ,  Acetyltrimethylsilane Solvents: Tetrahydrofuran
Referencia
Novel deoxygenative acylation of diaryl ketones with acylsilanes mediated by lanthanoid metals
Taniguchi, Yuki; Nagafuji, Akihiro; Makioka, Yoshikazu; Takaki, Ken; Fujiwara, Yuzo, Tetrahedron Letters, 1994, 35(37), 6897-8

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ;  6 h, 40 °C
Referencia
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation
Ichikawa, Tomohiro; Netsu, Moeko; Mizuno, Masahiro; Mizusaki, Tomoteru; Takagi, Yukio; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  5 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  > 1 min, rt
Referencia
Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E
Lebleu, Thomas; Paquin, Jean-Francois, Tetrahedron Letters, 2017, 58(5), 442-444

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: 2387645-44-3 Solvents: Isopropanol ;  8 h, 80 °C
Referencia
Ruthenium(II) complexes with pyridine-based Schiff base ligands: Synthesis, structural characterization and catalytic hydrogenation of ketones
Buldurun, Kenan ; Ozdemir, Metin, Journal of Molecular Structure, 2020, 1202,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Oxygen ,  18-Crown-6 Solvents: Dimethyl sulfoxide
1.2 Reagents: Sodium borohydride
Referencia
Oxidation of fluorene and diphenylmethane in base-oxygen-reducing agent systems
Grigoryan, G. S.; Tovmasyan, V. S.; Malkhasyan, A. Ts.; Martirosyan, G. T.; Beletskaya, I. P., Doklady Akademii Nauk SSSR, 1987, 295(5), 1124-7

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: 2768539-85-9 Solvents: Isopropanol ;  5 h, 82 °C
Referencia
Half-sandwich ruthenium(II)(η6-p-cymene) complexes: Syntheses, characterization, transfer hydrogenation reactions, antioxidant and enzyme inhibitory activities
Buldurun, Kenan ; Turan, Nevin; Mahmoudi, Ghodrat; Bursal, Ercan, Journal of Molecular Structure, 2022, 1262,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: 1957178-42-5 Solvents: Acetonitrile ;  30 min, 80 °C
Referencia
Optimum difunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles: impact of the number of 2-hydroxypyridine fragments
Paul, Bhaskar; Chakrabarti, Kaushik; Kundu, Sabuj, Dalton Transactions, 2016, 45(27), 11162-11171

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
Referencia
In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation
Desroches, Justine; Champagne, Pier Alexandre; Benhassine, Yasmine; Paquin, Jean-Francois, Organic & Biomolecular Chemistry, 2015, 13(8), 2243-2246

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
Referencia
Synthesis of 1-Pyrroline by Denitrogenative Ring Expansion of Cyclobutyl Azides under Thermal Conditions
Miki, Yuya; Tomita, Naohito; Ban, Kazuho; Sajiki, Hironao ; Sawama, Yoshinari, Advanced Synthesis & Catalysis, 2021, 363(14), 3481-3484

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: 2222720-69-4 ;  2.5 h, 82 °C
Referencia
Facile synthesis of a 2-(2'-pyridyl)-4-(methylcarboxy)quinoline ruthenium (II) based catalyst precursor for transfer hydrogenation of aromatic ketones
Kolovou, Evgenia; Peppas, Anastasios; Zacharopoulos, Nikolaos; Koukoulakis, Konstantinos; Bakeas, Evangelos; et al, Inorganic Chemistry Communications, 2018, 92, 64-68

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Scandium as a pre-catalyst for the deoxygenative allylation of benzylic alcohols
Solic, Ivan; Seankongsuk, Pattarakiat; Loh, Joanna Kejun; Vilaivan, Tirayut; Bates, Roderick W., Organic & Biomolecular Chemistry, 2018, 16(1), 119-123

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: Tris(4-fluorophenyl)phosphine ,  1801329-25-8 ;  15 min, rt → 80 °C
1.2 120 min, 80 °C
1.3 Solvents: Tetrahydrofuran
Referencia
N-Heterocyclic olefins as ancillary ligands in catalysis: a study of their behaviour in transfer hydrogenation reactions
Iturmendi, Amaia; Garcia, Nestor; Jaseer, E. A.; Munarriz, Julen; Sanz Miguel, Pablo J.; et al, Dalton Transactions, 2016, 45(32), 12835-12845

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  1 h, rt
Referencia
Synthesis of adrafinil
Xu, Jie; Peng, Xuedong; Zhang, Mei; Tang, Rupei, Zhongguo Yiyao Gongye Zazhi, 2014, 45(10), 910-912

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Carbon monoxide Catalysts: 2,2′-Bipyridine ,  Osmium, di-μ-iododiiodobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di- Solvents: Water ;  22 h, 140 °C
Referencia
Carbon monoxide-driven osmium catalyzed reductive amination harvesting WGSR power
Biriukov, Klim O.; Vinogradov, Mikhail M.; Afanasyev, Oleg I.; Vasilyev, Dmitry V.; Tsygankov, Alexey A.; et al, Catalysis Science & Technology, 2021, 11(14), 4922-4930

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Thiourea dioxide
Referencia
Thiourea dioxide
Balasubramanian, Marudai; Keay, James G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: 1868172-62-6 Solvents: Isopropanol ,  Water ;  10 min, rt → 110 °C
1.2 3 h, 110 °C
1.3 Reagents: Cyclohexane
Referencia
Transfer hydrogenation with abnormal dicarbene rhodium(III) complexes containing ancillary and modular poly-pyridine ligands
Farrell, Kevin; Melle, Philipp; Gossage, Robert A.; Muller-Bunz, Helge; Albrecht, Martin, Dalton Transactions, 2016, 45(11), 4570-4579

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Oxygen ,  Sodium borohydride Catalysts: Imidazole ,  Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Ethanol ,  Chloroform ;  40 min, 0 °C
Referencia
Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Journal of Coordination Chemistry, 2016, 69(4), 638-649

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: Rhodium(1+), [1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]diiodo[methylen… Solvents: Water ;  10 min, reflux
1.2 2 h, reflux
Referencia
Synthesis, Isomerization, and Catalytic Transfer Hydrogenation Activity of Rhodium(III) Complexes Containing Both Chelating Dicarbenes and Diphosphine Ligands
Farrell, Kevin; Muller-Bunz, Helge; Albrecht, Martin, Organometallics, 2015, 34(24), 5723-5733

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  overnight, rt
Referencia
A colorful azulene-based protecting group for carboxylic acids
Bevan, Thomas W.; Francis-Taylor, James; Wong, Helena; Northcote, Peter T.; Harvey, Joanne E., Tetrahedron, 2018, 74(24), 2942-2955

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referencia
Photochemical electron-transfer reactions of 1,1-diarylethylenes
Mattes, Susan L.; Farid, Samir, Journal of the American Chemical Society, 1986, 108(23), 7356-61

Benzhydrol Raw materials

Benzhydrol Preparation Products

Benzhydrol Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:91-01-0)Diphenylmethanol
Número de pedido:1661526
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Monday, 14 April 2025 21:49
Precio ($):discuss personally

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